Glycine, L-histidylglycyl-

CAS No.: 32999-80-7

Cat. No.: VC2356054

Molecular Formula: C10H15N5O4

Molecular Weight: 269.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32999-80-7 |

|---|---|

| Molecular Formula | C10H15N5O4 |

| Molecular Weight | 269.26 g/mol |

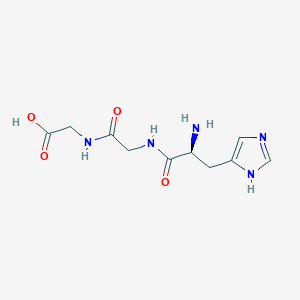

| IUPAC Name | 2-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetic acid |

| Standard InChI | InChI=1S/C10H15N5O4/c11-7(1-6-2-12-5-15-6)10(19)14-3-8(16)13-4-9(17)18/h2,5,7H,1,3-4,11H2,(H,12,15)(H,13,16)(H,14,19)(H,17,18)/t7-/m0/s1 |

| Standard InChI Key | FDQYIRHBVVUTJF-ZETCQYMHSA-N |

| Isomeric SMILES | C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N |

| SMILES | C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)N |

| Canonical SMILES | C1=C(NC=N1)CC(C(=O)NCC(=O)NCC(=O)O)N |

Introduction

Chemical Structure and Properties

Molecular Structure

Glycine, L-histidylglycyl- consists of three amino acids linked by peptide bonds. Its structure incorporates glycine (Gly), which is the simplest amino acid with a hydrogen atom as its side chain, and histidine residues, which contain imidazole side chains . This unique combination creates a molecule with distinctive chemical properties and biological functions.

Glycine itself is characterized by:

-

A single hydrogen atom side chain

-

Being the only achiral proteinogenic amino acid

-

The ability to fit into both hydrophilic and hydrophobic environments

Physical and Chemical Properties

The physical and chemical properties of Glycine, L-histidylglycyl- are largely determined by its constituent amino acids and their specific arrangement. The compound exhibits several noteworthy characteristics:

-

It forms complexes with transition metals such as copper and zinc through coordination chemistry

-

The presence of histidine residues contributes significantly to its metal-binding capabilities

-

The glycine component adds flexibility to the molecular structure, enhancing its adaptability in various biochemical environments

Synthesis Methods

Laboratory Synthesis Techniques

The synthesis of Glycine, L-histidylglycyl- can be achieved through various methods, with solid-phase peptide synthesis being one of the most commonly employed techniques. This approach involves:

-

Sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin

-

Protection and deprotection of reactive functional groups

-

Formation of peptide bonds through coupling reagents

Alternative synthesis methods include:

-

Classical solution method synthesis

-

Use of different protecting groups for selective reactions

Challenges in Synthesis

The synthesis of Glycine, L-histidylglycyl- presents several challenges, particularly in ensuring the correct sequence and stereochemistry of the constituent amino acids. The presence of histidine residues, with their reactive imidazole side chains, requires careful protection strategies during synthesis to prevent unwanted side reactions.

Biological Activities and Functions

Metal Ion Chelation

One of the most significant biological functions of Glycine, L-histidylglycyl- is its ability to chelate metal ions, particularly copper and zinc. This property has important implications for:

-

Modulating metal ion availability in biological systems

-

Potential therapeutic applications in conditions involving metal ion imbalances

-

Antioxidant activities through metal sequestration

Neuroprotective Effects

Research indicates that Glycine, L-histidylglycyl- and related peptides may exhibit neuroprotective properties. The compound can potentially influence:

-

Neuronal survival under stress conditions

-

Regulation of neurotransmitter systems

-

Protection against excitotoxicity

Applications in Research and Medicine

Biochemical Research Applications

Glycine, L-histidylglycyl- serves as a valuable tool in biochemical research, particularly in studies involving:

-

Metal ion biochemistry

-

Protein-peptide interactions

-

Structural biology of small peptides

Comparison with Related Compounds

Structural Analogues

Several compounds share structural similarities with Glycine, L-histidylglycyl-, each with distinctive properties and applications. The table below summarizes key related compounds:

Functional Comparisons

While these compounds share structural elements, they differ in their biological activities and applications:

-

Glycyl-L-Histydyl-L-Lysine (GHK) has established applications in dermatology and wound healing

-

Simpler dipeptides like Histidyl-Glycine show different metal-binding properties

-

More complex peptides may exhibit enhanced biological activities or specificity

Future Research Directions

Expanding Applications

Future research on Glycine, L-histidylglycyl- may focus on:

-

Development of novel derivatives with enhanced biological activities

-

Exploration of additional therapeutic applications

-

Investigation of structure-activity relationships

Technological Advancements

Advancements in peptide science may facilitate:

-

Improved synthesis methods with higher yields and purity

-

Better understanding of the molecular mechanisms underlying biological activities

-

Development of targeted delivery systems for peptide-based therapeutics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume